cis-11-Octadecenoic acid methyl ester (also known as cis-vaccenic acid methyl ester) is a fatty acid methyl ester (FAME) derived from cis-vaccenic acid, a monounsaturated fatty acid found in various biological samples like animal tissues, vegetable oils, and microbial cultures. By analyzing the FAME profile, researchers can determine the relative abundance of different fatty acids, including cis-vaccenic acid, which provides valuable information about the overall fatty acid composition of the sample []. This information is crucial in various research fields, including:
cis-11-Octadecenoic acid methyl ester is also used in research to investigate metabolic pathways involving fatty acid synthesis and degradation. By studying the incorporation of this compound into biological systems or its conversion into other metabolites, researchers can gain insights into the enzymes and mechanisms involved in these processes. This information can be valuable for understanding:
Cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate, is a fatty acid methyl ester with the molecular formula and a molecular weight of approximately 296.49 g/mol. This compound is characterized by its double bond located at the 11th carbon atom in the chain, which is in the cis configuration. It is commonly derived from natural sources such as vegetable oils and animal fats, particularly those containing unsaturated fatty acids. The compound is a colorless to pale yellow liquid at room temperature and exhibits a slightly sweet odor.
These reactions are crucial for its applications in biodiesel production and as an intermediate in organic synthesis.
Cis-11-Octadecenoic acid methyl ester has been studied for its potential biological activities. It exhibits anti-inflammatory properties and may have beneficial effects on lipid metabolism. Some studies suggest that it can influence the levels of cholesterol and triglycerides in the body, potentially providing cardiovascular benefits. Additionally, it may possess antimicrobial properties, making it of interest in food preservation and health supplements.
The synthesis of cis-11-Octadecenoic acid methyl ester can be achieved through several methods:
Each method has its advantages, depending on the desired purity and yield.
Cis-11-Octadecenoic acid methyl ester finds various applications across multiple industries:
Studies on interaction mechanisms indicate that cis-11-Octadecenoic acid methyl ester may interact with various biological systems, influencing metabolic pathways related to lipid metabolism. Research has shown that it can modulate enzyme activity involved in fatty acid oxidation and may affect gene expression related to lipid homeostasis. Further studies are needed to fully elucidate these interactions and their implications for health.
Cis-11-Octadecenoic acid methyl ester shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Oleic Acid Methyl Ester | C18H34O2 | Contains a double bond at position 9 (cis) |
Linoleic Acid Methyl Ester | C18H32O2 | Contains two double bonds (polyunsaturated) |
Palmitoleic Acid Methyl Ester | C16H30O2 | Shorter carbon chain with one double bond |
Cis-11-Octadecenoic acid methyl ester is unique due to its specific double bond position (11th carbon) and its cis configuration, distinguishing it from other unsaturated fatty acids that may have different positions or configurations of double bonds. This specificity influences its physical properties and biological activities, making it particularly valuable in both industrial applications and nutritional studies.
Irritant